molecular formula C19H22ClN5O2 B2769487 8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione CAS No. 478253-10-0

8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B2769487
CAS No.: 478253-10-0
M. Wt: 387.87
InChI Key: ZFKNVBQICUFZKT-RAXLEYEMSA-N
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Description

8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its complex structure, which includes a benzyl(methyl)amino group, a chlorobut-2-enyl side chain, and a dimethylpurine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine core is alkylated using appropriate alkyl halides under basic conditions to introduce the dimethyl groups.

    Amination: The benzyl(methyl)amino group is introduced via nucleophilic substitution reactions, often using benzylamine and methylamine.

    Chlorobut-2-enyl Side Chain Addition: The chlorobut-2-enyl group is added through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chlorobut-2-enyl side chain, converting it to a butyl group.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorobut-2-enyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: N-oxides of the benzyl(methyl)amino group.

    Reduction: Reduced butyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, it can be used as a probe to study purine metabolism and its derivatives’ effects on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

Industry

Industrially, it can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It may inhibit or modulate the activity of these enzymes, leading to altered cellular functions. The chlorobut-2-enyl side chain and benzyl(methyl)amino group play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-13(20)10-11-25-15-16(23(3)19(27)24(4)17(15)26)21-18(25)22(2)12-14-8-6-5-7-9-14/h5-10H,11-12H2,1-4H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKNVBQICUFZKT-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478253-10-0
Record name 8-(BENZYL(ME)AMINO)-7-(3-CL-2-BUTENYL)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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